2-(Benzoylamino)-4-nitrobenzoic acid (CAS 4993-89-9) is a pre-functionalized building block primarily utilized in the direct synthesis of 2-phenyl-7-nitroquinazolin-4(3H)-ones and 2-phenyl-7-nitro-4H-3,1-benzoxazin-4-ones. By providing an established benzamide linkage at the ortho position and a nitro group at the para position relative to the carboxylic acid, this compound serves as an advanced intermediate for pharmaceutical and agrochemical libraries. Procuring this specific derivative allows synthetic chemists to bypass the often inefficient in-house benzoylation of 4-nitroanthranilic acid, directly accelerating the cyclization workflows required for developing nicotinamide-site binding inhibitors and related heterocyclic scaffolds [1].
Substituting 2-(benzoylamino)-4-nitrobenzoic acid with its unfunctionalized precursor, 2-amino-4-nitrobenzoic acid, forces the buyer to perform in-house benzoylation. This step is notoriously prone to moderate yields (often ~54%) due to the electron-withdrawing nature of the nitro group reducing the nucleophilicity of the amine, alongside risks of mixed anhydride formation at the carboxylic acid [1]. Furthermore, attempting to substitute with 2-acetamido-4-nitrobenzoic acid fundamentally alters the downstream scaffold, yielding a 2-methylquinazolinone rather than a 2-phenylquinazolinone. Because the 2-phenyl ring is strictly required for critical pi-pi stacking interactions in target binding pockets (such as tankyrase or PARP), the acetamido analog fails to provide the necessary structural features for these specific inhibitor classes [2].
Procuring pre-synthesized 2-(benzoylamino)-4-nitrobenzoic acid directly eliminates the need to benzoylate 2-amino-4-nitrobenzoic acid in-house. Literature demonstrates that the benzoylation of 2-amino-4-nitrobenzoic acid under standard conditions yields approximately 54% of the desired product, with significant material loss attributed to the deactivated nature of the nitro-substituted aniline and competing side reactions [1]. By sourcing the pre-functionalized compound, procurement avoids this ~46% material loss and the associated handling of corrosive benzoyl chloride, streamlining the immediate transition to benzoxazinone cyclization[1].
| Evidence Dimension | Intermediate synthesis yield |
| Target Compound Data | Sourced 2-(benzoylamino)-4-nitrobenzoic acid (100% ready for cyclization) |
| Comparator Or Baseline | In-house benzoylation of 2-amino-4-nitrobenzoic acid (~54% yield) |
| Quantified Difference | Prevents ~46% material loss and saves one synthetic step |
| Conditions | Standard acylation conditions (e.g., benzoyl chloride, base) |
Bypassing a low-yield functionalization step directly reduces raw material waste and accelerates the timeline for heterocyclic library generation.
The position of the nitro group on the benzoic acid core strictly dictates the substitution pattern of the resulting heterocycle. 2-(Benzoylamino)-4-nitrobenzoic acid exclusively yields 7-nitroquinazolin-4-ones upon cyclization and amination[1]. In contrast, the closely related isomer 2-benzamido-5-nitrobenzoic acid yields 6-nitroquinazolin-4-ones. In structure-based drug design, particularly for tankyrase inhibitors, the 7-position substitution vector is critical for accessing specific solvent-exposed regions or secondary binding pockets, making the 6-nitro isomer an unviable substitute for these specific SAR campaigns [1].
| Evidence Dimension | Downstream heterocyclic substitution pattern |
| Target Compound Data | 2-(Benzoylamino)-4-nitrobenzoic acid (Yields 7-nitroquinazolinone) |
| Comparator Or Baseline | 2-Benzamido-5-nitrobenzoic acid (Yields 6-nitroquinazolinone) |
| Quantified Difference | 1-position shift in the heterocyclic core (C7 vs C6) |
| Conditions | Standard cyclization and amination protocols |
Procuring the exact 4-nitro isomer is mandatory for matching the spatial and steric requirements of 7-substituted quinazolinone drug discovery programs.
For applications in targeted therapeutics, the choice of the acyl group on the anthranilic acid nitrogen is highly consequential. Using 2-(benzoylamino)-4-nitrobenzoic acid installs a phenyl group at the C2 position of the downstream quinazolinone. This phenyl ring provides approximately 43 Ų of aromatic surface area, which is frequently essential for establishing pi-pi stacking interactions within enzyme active sites, such as the nicotinamide binding pocket [1]. Substituting with a simpler 2-acetamido-4-nitrobenzoic acid yields a 2-methylquinazolinone, completely abolishing this critical aromatic interaction and typically resulting in a massive drop in target affinity [1].
| Evidence Dimension | C2-substituent aromatic surface area |
| Target Compound Data | 2-(Benzoylamino)-4-nitrobenzoic acid (Provides C2-phenyl, ~43 Ų aromatic area) |
| Comparator Or Baseline | 2-Acetamido-4-nitrobenzoic acid (Provides C2-methyl, 0 Ų aromatic area) |
| Quantified Difference | Addition of a full phenyl ring for pi-stacking |
| Conditions | Structure-activity relationship (SAR) profiling of quinazolinone inhibitors |
The pre-installed benzoyl group is non-negotiable for synthesizing inhibitors that rely on C2-aromatic interactions for potency, making acetamido analogs unsuitable.
2-(Benzoylamino)-4-nitrobenzoic acid is the direct starting material for generating 2-phenyl-7-nitroquinazolin-4(3H)-ones. Following cyclization and subsequent reduction of the 7-nitro group to an amine, the scaffold can be further diversified to create potent tankyrase or PARP inhibitors, leveraging the C2-phenyl group for active site anchoring [1].
In materials science and agrochemical development, this compound is directly cyclized using acetic anhydride or similar dehydrating agents to form 2-phenyl-7-nitro-4H-3,1-benzoxazin-4-ones. These reactive intermediates are valuable for subsequent ring-opening reactions with various nucleophiles to generate diverse benzamide libraries [2].
For high-throughput synthesis facilities, procuring this pre-benzoylated, nitro-bearing building block allows for immediate cyclization followed by catalytic hydrogenation. This two-step sequence reliably yields 7-amino-2-phenylquinazolinones, bypassing the messy and low-yielding early-stage benzoylation of deactivated anilines [1].